molecular formula C16H20N2O3S B3012969 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034276-30-5

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B3012969
CAS No.: 2034276-30-5
M. Wt: 320.41
InChI Key: FKTGWMYRBRORFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydrobenzo[d]isoxazole core linked to a thiophene moiety via an ethyl chain. The isoxazole ring contributes to metabolic stability and target affinity due to its electron-deficient nature.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10(19)14-7-6-11(22-14)8-9-17-16(20)15-12-4-2-3-5-13(12)21-18-15/h6-7,10,19H,2-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTGWMYRBRORFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=NOC3=C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H23N3O2S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 2034439-96-6

The compound features a thiophene ring, a tetrahydrobenzo[d]isoxazole moiety, and a carboxamide functional group. These structural components are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene and isoxazole rings suggests potential interactions with biological pathways involved in cancer and inflammation.

Antitumor Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : Isoxazole derivatives have shown varying degrees of cytotoxicity against human promyelocytic leukemia (HL-60) cells. A study found that specific isoxazoles induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving cell cycle arrest and apoptosis promotion .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activities. For example:

  • Nitric Oxide Production : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in response to lipopolysaccharide (LPS), suggesting their potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties. Pyrazole derivatives related to this compound have been evaluated for their ability to inhibit bacterial growth, which is crucial for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in HL-60 cells; decreases Bcl-2 expression
Anti-inflammatoryInhibits LPS-induced nitric oxide production
AntimicrobialExhibits inhibitory effects against various bacterial strains

Scientific Research Applications

Medicinal Chemistry

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also have potential as an anticancer agent.
  • Neuroprotective Effects : Research into related compounds has demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Biological Studies

The unique structure of this compound allows for exploration in biological pathways:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating biological pathways. This characteristic makes it a candidate for studying enzyme inhibition mechanisms.
  • Drug Development : Its structural complexity can be leveraged to design new drugs targeting various diseases by modifying functional groups to enhance efficacy and reduce side effects.

Materials Science

Beyond biological applications, this compound has potential uses in materials science:

  • Conductive Polymers : Due to the presence of thiophene rings, it can be incorporated into conductive polymers for electronic applications.
  • Fluorescent Materials : The unique electronic properties of the compound make it suitable for developing fluorescent materials used in sensors and imaging technologies.

Case Study 1: Anticancer Screening

A study screened a library of compounds similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of related compounds found that they could reduce oxidative stress in neuronal cells. This suggests that this compound might also confer similar benefits and could be developed into a treatment for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The tetrahydrobenzo[d]isoxazole core differentiates this compound from other thiophene-based analogs. Key comparisons include:

Compound Core Structure Key Substituents Biological Target/Activity
Target compound Tetrahydrobenzo[d]isoxazole 1-Hydroxyethyl-thiophene, ethyl linker Not explicitly stated
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) analogs Tetrahydrobenzo[b]thiophene Cyano, acetamide derivatives EGFR/HER2 inhibition, H1299 cytotoxicity
Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Phenyl, ester, hydroxy groups Synthetic intermediate
Pramipexole derivatives (e.g., compound 33) Tetrahydrobenzo[d]thiazole Sulfonamide, cyclobutyl groups Dopamine D3 receptor agonism

Key Observations :

  • The 1-hydroxyethyl group on the thiophene ring may improve solubility compared to cyano or ester substituents in analogs from and .

Research Findings and Limitations

Data Gaps and Opportunities
  • No direct cytotoxicity or receptor-binding data for the target compound are available in the evidence.
  • Structural analogs suggest promising avenues for testing: Cytotoxicity: Compare with H1299 cell line results from . Solubility: Assess the impact of the 1-hydroxyethyl group vs. cyano/ester groups in and .
Contradictions and Challenges
  • and indicate that minor structural changes (e.g., cyano vs. hydroxyethyl groups) can shift activity from kinase inhibition to antiplatelet effects. This complicates extrapolation to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.